ETHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(2-furylmethylene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-furylmethylene with 2-methoxyphenyl and subsequent cyclization with thiazolopyrimidine derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
Ethyl 2-(2-furylmethylene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Hydrolysis: Under acidic or basic conditions, the ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its possible use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 2-(2-furylmethylene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 2-(2-furylmethylene)hydrazinecarboxylate: Similar in structure but differs in the presence of a hydrazine group.
Methyl (2E)-2-(2-furylmethylene)hydrazinecarboxylate: Contains a methyl group instead of an ethyl group.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Shares the methoxyphenyl group but has a different core structure.
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(furan-2-ylmethylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N2O5S/c1-4-28-21(26)18-13(2)23-22-24(19(18)15-9-5-6-10-16(15)27-3)20(25)17(30-22)12-14-8-7-11-29-14/h5-12,19H,4H2,1-3H3/b17-12- |
InChI Key |
FRYYMGHONLMIPU-ATVHPVEESA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CO4)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=CO4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CO4)S2)C |
Origin of Product |
United States |
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